molecular formula C7H3FIN B128481 2-Fluoro-5-iodobenzonitrile CAS No. 351003-36-6

2-Fluoro-5-iodobenzonitrile

Cat. No.: B128481
CAS No.: 351003-36-6
M. Wt: 247.01 g/mol
InChI Key: BIZHQRAAZMDWNK-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodobenzonitrile is an organic compound with the molecular formula C₇H₃FIN. It is a halogenated benzonitrile, characterized by the presence of both fluorine and iodine atoms on the benzene ring. This compound is often used as an intermediate in organic synthesis due to its unique reactivity and functional groups .

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-iodobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the preparation of 4-phenoxy benzamide riboside, a key intermediate formed during the chemical synthesis of 4-phenoxybenzamide adenine dinucleotide . This interaction highlights its importance in the synthesis of complex biomolecules.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell function, which is crucial for understanding its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It participates in the preparation of 4-phenoxy benzamide riboside, indicating its role in enzyme inhibition or activation . These interactions can lead to changes in gene expression, further influencing cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, as well as toxic or adverse effects at high doses. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in biochemical reactions and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are important factors for its therapeutic efficacy .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-5-iodobenzonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 2-fluorobenzonitrile with iodine in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases like potassium carbonate. Reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are commonly used.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-iodobenzonitrile is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of reactions and forming diverse products .

Properties

IUPAC Name

2-fluoro-5-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZHQRAAZMDWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381196
Record name 2-Fluoro-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-36-6
Record name 2-Fluoro-5-iodobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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